6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide
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Overview
Description
6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the bromination and chlorination of a benzodiazole precursor. One common method includes the reaction of 5-chloro-1H-1,3-benzodiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazoles, which can have different functional groups attached to the benzene or imidazole rings. These derivatives can exhibit unique chemical and biological properties .
Scientific Research Applications
6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: Similar structure but with a methyl group instead of an amine group.
6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one: Contains an oxazole ring instead of an imidazole ring
Uniqueness
6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2768327-68-8 |
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Molecular Formula |
C7H6Br2ClN3 |
Molecular Weight |
327.4 |
Purity |
95 |
Origin of Product |
United States |
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